

# An In-depth Technical Guide to 7-Hydroxy Amoxapine-d8

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## Compound of Interest

Compound Name: 7-Hydroxy amoxapine-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Hydroxy amoxapine-d8**, a key analytical standard in the development and monitoring of the antidepressant drug amoxapine. This document details its chemical and physical properties, metabolic pathways, and its application in quantitative analysis, providing researchers with the essential information for its effective use.

## Introduction

**7-Hydroxy amoxapine-d8** is the deuterated form of 7-hydroxyamoxapine, a pharmacologically active metabolite of the tricyclic antidepressant amoxapine. Due to its isotopic labeling, **7-Hydroxy amoxapine-d8** serves as an ideal internal standard for the quantification of 7-hydroxyamoxapine in biological matrices using mass spectrometry-based methods. Its use ensures accuracy and precision in pharmacokinetic and toxicological studies by correcting for variability in sample preparation and instrument response.

Amoxapine is a dibenzoxazepine derivative used in the treatment of major depressive disorder. It undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system, to form two major active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine.<sup>[1]</sup> 7-hydroxyamoxapine contributes to the overall pharmacological effect of the parent drug, exhibiting dopamine receptor antagonist properties.<sup>[2]</sup> Therefore, the accurate measurement of this metabolite is crucial for understanding the complete pharmacological profile of amoxapine.

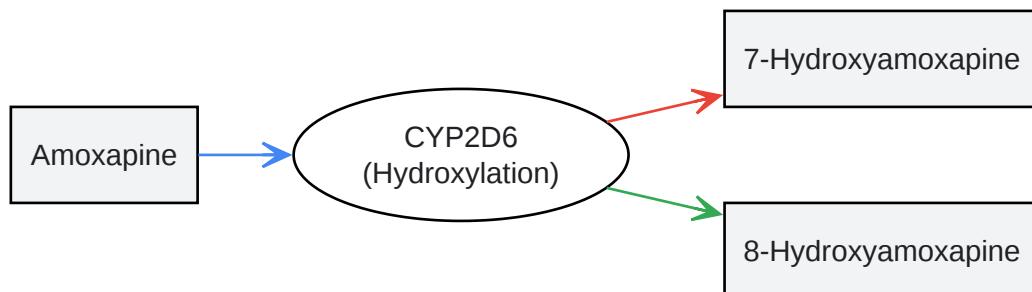
## Chemical and Physical Properties

The fundamental chemical and physical characteristics of **7-Hydroxy amoxapine-d8** are summarized in the table below. These properties are essential for its handling, storage, and application in analytical methodologies.

Property	Value	Source
Chemical Name	8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][3]benzoxazepin-2-ol	<a href="#">[1]</a>
Synonyms	7-Hydroxyamoxapin-d8, 2-Chloro-11-(1-piperazinyl-d8)-dibenz[b,f][3]oxazepin-7-ol	<a href="#">[1]</a>
CAS Number	1216833-74-7	<a href="#">[1]</a>
Molecular Formula	C <sub>17</sub> H <sub>8</sub> D <sub>8</sub> ClN <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	337.83 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	337.1433184 Da	<a href="#">[1]</a>

## Metabolism and Pharmacology

Amoxapine is principally metabolized in the liver by the CYP2D6 isozyme, leading to the formation of its hydroxylated metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine.[\[1\]](#) The metabolic pathway involves the hydroxylation of the aromatic ring of the amoxapine molecule.



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### Metabolic Pathway of Amoxapine.

7-hydroxyamoxapine is an active metabolite that contributes to the therapeutic effect of amoxapine, primarily through its antagonism of dopamine receptors.<sup>[2]</sup> This activity is believed to contribute to the antipsychotic properties of amoxapine. The other major metabolite, 8-hydroxyamoxapine, is a more potent serotonin reuptake inhibitor than the parent drug.<sup>[3]</sup>

## Analytical Methods

The quantification of amoxapine and its metabolites is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as **7-Hydroxy amoxapine-d8**, is essential for achieving high accuracy and precision in these assays.

## Quantitative Analysis by LC-MS/MS

LC-MS/MS provides the high sensitivity and selectivity required for the analysis of drugs and their metabolites in complex biological matrices like plasma and serum. The method involves chromatographic separation of the analytes followed by their detection using multiple reaction monitoring (MRM).

Table 2: Typical LC-MS/MS Parameters for the Analysis of Amoxapine and Metabolites

Parameter	Condition
Chromatography	
Column	C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Gradient elution with increasing percentage of Mobile Phase B
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40 °C
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Monitored Analytes	Amoxapine, 7-Hydroxyamoxapine, 8-Hydroxyamoxapine
Internal Standard	7-Hydroxy amoxapine-d8

Table 3: Inferred MRM Transitions for 7-Hydroxyamoxapine and **7-Hydroxy Amoxapine-d8**

Compound	Precursor Ion (m/z)	Product Ion (m/z)
7-Hydroxyamoxapine	330.1	229.1
7-Hydroxy Amoxapine-d8	338.1	237.1

Note: The MRM transitions for **7-Hydroxy amoxapine-d8** are inferred based on the known transitions for the non-deuterated compound and the +8 mass unit shift due to deuterium labeling.

## Experimental Protocols

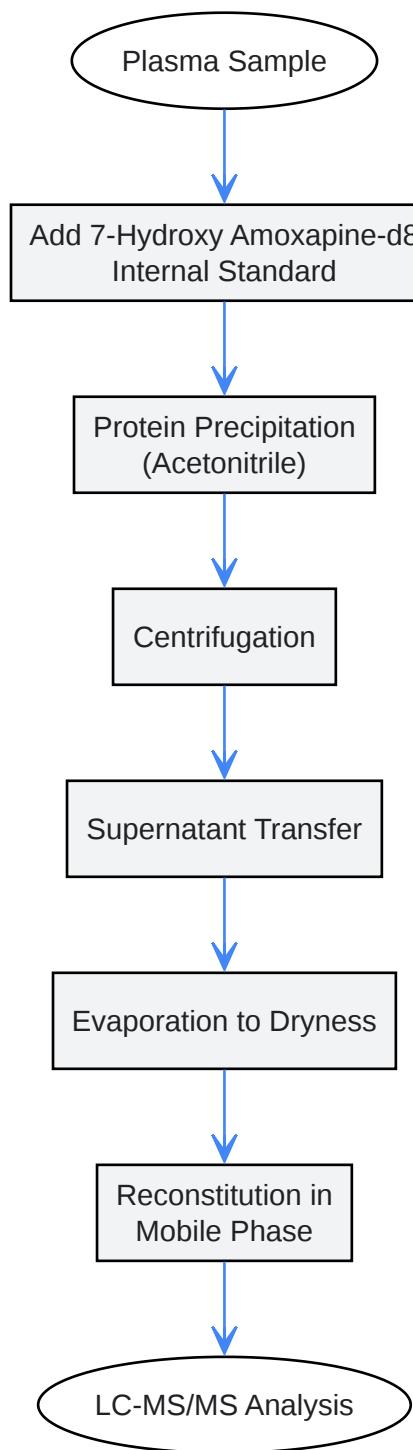
The following section outlines a typical experimental protocol for the quantitative analysis of amoxapine and its metabolites in human plasma using **7-Hydroxy amoxapine-d8** as an

internal standard.

## Sample Preparation: Protein Precipitation

- To 100  $\mu\text{L}$  of plasma sample, add 20  $\mu\text{L}$  of a working solution of **7-Hydroxy amoxapine-d8** in methanol.
- Add 300  $\mu\text{L}$  of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 10,000  $\times g$  for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
- Reconstitute the dried extract in 100  $\mu\text{L}$  of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

## Experimental Workflow



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Sample Preparation Workflow.

## Conclusion

**7-Hydroxy amoxapine-d8** is an indispensable tool for the accurate and reliable quantification of the active metabolite 7-hydroxyamoxapine. Its use as an internal standard in LC-MS/MS methods is critical for robust bioanalytical data in support of clinical and preclinical drug development. This guide provides the foundational technical information required by researchers and scientists working with amoxapine and its metabolites.

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## References

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